molecular formula C33H24N6Na3O18P3S6 B8262660 4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI)

4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI)

Cat. No.: B8262660
M. Wt: 1146.9 g/mol
InChI Key: GOGAVOLQYRCZOJ-RRQQAQGMSA-K
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Description

4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI) is a complex organic compound. Known for its unique structure, it finds application across various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Starting with 2-aminothiazole and benzothiazole as precursors, the process often includes steps like carboxylation and phosphorylation. Each reaction requires precise conditions—controlled temperatures, specific solvents, and catalysts to drive the reaction to completion efficiently.

Industrial Production Methods

Industrially, this compound is produced via batch processes in reactors designed to handle its chemical complexity. The use of high-purity reagents and stringent quality control ensures consistency and high yield. Reactors are often equipped with temperature and pressure control systems to optimize the reaction environment.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reductive reactions can be facilitated by hydrogen gas in the presence of a catalyst like palladium.

  • Substitution: : The thiazole and benzothiazole rings allow for substitution reactions, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, conducted under mild heating.

  • Reduction: : Hydrogen gas, palladium catalyst, at room temperature and atmospheric pressure.

  • Substitution: : Halogens (bromine, chlorine), alkylating agents, usually under reflux conditions.

Major Products Formed

  • Oxidation: : Corresponding sulfoxides and sulfones.

  • Reduction: : Amino derivatives.

  • Substitution: : Halo-derivatives or alkylated products.

Scientific Research Applications

This compound is integral to various fields:

  • Chemistry: : As a building block in organic synthesis, aiding in the creation of more complex molecules.

  • Biology: : Used in enzyme assays and as a molecular probe.

  • Industry: : Utilized in the manufacturing of specialty chemicals and polymers.

Mechanism of Action

Molecular Targets and Pathways

In biological systems, the compound acts by interacting with specific enzymes or proteins, modifying their activity. Its reactive groups enable it to form stable complexes with these biomolecules, altering their function. This interaction is pivotal in its application as a biochemical tool or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolecarboxylic acid derivatives

  • Benzothiazole derivatives

  • Phosphonates

Uniqueness

Compared to other compounds, 4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI) is unique due to its combined functional groups, which confer distinct reactivity and stability. This makes it especially valuable in fields requiring precise chemical modifications.

Properties

IUPAC Name

trisodium;(4S)-2-(6-phosphonooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H9N2O6PS2.3Na/c3*14-11(15)7-4-21-9(13-7)10-12-6-2-1-5(3-8(6)22-10)19-20(16,17)18;;;/h3*1-3,7H,4H2,(H,14,15)(H2,16,17,18);;;/q;;;3*+1/p-3/t3*7-;;;/m111.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGAVOLQYRCZOJ-RRQQAQGMSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N6Na3O18P3S6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1146.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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